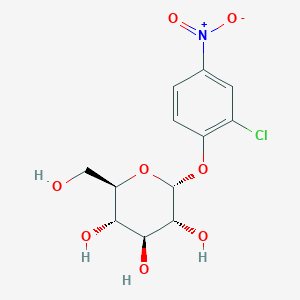

2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside

Descripción general

Descripción

2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside is a chemical compound that serves as a chromogenic substrate for various enzymatic assays. It is particularly used in the detection and quantification of enzyme activities, such as alpha-glucosidase and alpha-amylase. The compound is characterized by its ability to release 2-chloro-4-nitrophenol upon enzymatic hydrolysis, which can be measured colorimetrically .

Mecanismo De Acción

Target of Action

The primary target of 2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside is α-amylase , an enzyme that catalyzes the hydrolysis of starch into sugars . This compound serves as a substrate for α-amylase .

Mode of Action

This compound interacts with α-amylase in a specific way. Upon hydrolysis by α-amylase, 2-chloro-4-nitrophenol is released . This reaction can be quantified by colorimetric detection at 405 nm as a measure of enzyme activity .

Biochemical Pathways

The compound plays a role in the starch and sucrose metabolism pathway . Specifically, it is involved in the breakdown of starch, a process catalyzed by α-amylase. The hydrolysis of this compound by α-amylase leads to the production of 2-chloro-4-nitrophenol .

Result of Action

The hydrolysis of this compound by α-amylase results in the release of 2-chloro-4-nitrophenol . This compound can be detected colorimetrically, providing a measure of α-amylase activity .

Análisis Bioquímico

Biochemical Properties

2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside is a chromogenic substrate for enzymes that target the linkage between CNP and α-D-glucose . It interacts with enzymes such as α-amylase, which attacks the various CNP-maltooligosaccharides, releasing free CNP .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes. Upon enzymatic cleavage, a product is released, which can be quantified by colorimetric detection as a measure of enzyme activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside typically involves the glycosylation of 2-chloro-4-nitrophenol with alpha-D-glucopyranosyl donors. Commonly used methods include the Koenigs-Knorr reaction, where silver carbonate is used as a catalyst, and the Helferich method, which employs hydrogen bromide in acetic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside undergoes several types of chemical reactions, including:

Hydrolysis: Enzymatic hydrolysis by alpha-glucosidase or alpha-amylase releases 2-chloro-4-nitrophenol.

Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups.

Common Reagents and Conditions

Hydrolysis: Typically conducted in aqueous buffer solutions at physiological pH and temperature.

Substitution: Reagents such as sodium hydroxide or other strong bases can be used under controlled conditions.

Major Products

Aplicaciones Científicas De Investigación

2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside is widely used in scientific research for:

Enzyme Activity Assays: It serves as a substrate for alpha-glucosidase and alpha-amylase assays, allowing for the measurement of enzyme activity through colorimetric detection.

Biochemical Studies: Used to study the kinetics and mechanisms of enzyme-catalyzed reactions.

Medical Research: Employed in the development of diagnostic tests for metabolic disorders involving carbohydrate metabolism.

Industrial Applications: Utilized in the quality control of enzyme preparations in the food and pharmaceutical industries.

Comparación Con Compuestos Similares

Similar Compounds

4-Nitrophenyl-alpha-D-glucopyranoside: Another chromogenic substrate used for similar enzymatic assays.

2-Chloro-4-nitrophenyl-beta-D-glucopyranoside: Used as a substrate for beta-glucosidase assays.

4-Nitrophenyl-beta-D-glucopyranoside: Employed in beta-glucosidase activity assays.

Uniqueness

2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside is unique due to its specific use in alpha-glucosidase and alpha-amylase assays, providing a distinct chromogenic response that facilitates easy and accurate measurement of enzyme activity .

Actividad Biológica

2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside (CNP-α-D-glucopyranoside) is a synthetic compound widely recognized for its chromogenic properties, particularly as a substrate in enzymatic assays. This compound features a chloro and nitro group on the phenyl ring, enhancing its reactivity and functionality in biochemical applications. Its primary biological activity is linked to its role as a substrate for glycosidases, especially alpha-D-glucosidases, which are crucial in carbohydrate metabolism.

- Chemical Formula : C₁₂H₁₄ClN₁O₅

- CAS Number : 119047-14-2

- Molecular Structure : The compound consists of a 2-chloro-4-nitrophenyl group attached to an alpha-D-glucopyranoside moiety, which allows for specific interactions with glycosidases.

CNP-α-D-glucopyranoside acts as a chromogenic substrate, meaning that upon enzymatic cleavage by glycosidases, it releases a colored product that can be quantified spectrophotometrically. This allows researchers to monitor enzyme activity in real-time by measuring absorbance at 405 nm. The mechanism of action involves the hydrolysis of the glycosidic bond by the enzyme, leading to the formation of colored products that indicate enzyme activity.

Applications in Enzyme Research

CNP-α-D-glucopyranoside is primarily used in:

- Enzyme Kinetics : It enables the study of enzyme kinetics and inhibition, providing insights into enzyme behavior under various conditions.

- High-Throughput Screening : Its chromogenic properties make it suitable for high-throughput assays in drug discovery and metabolic research.

- Specificity Studies : The compound's specificity for alpha-D-glucosidases allows for detailed studies on enzyme-substrate interactions.

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons of CNP-α-D-glucopyranoside with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-4-nitrophenyl-beta-D-glucopyranoside | Beta-D-glucose instead of alpha | Used as a substrate for different glycosyltransferases |

| p-Nitrophenyl-alpha-D-glucopyranoside | Lacks chlorine substituent | Commonly used in enzyme assays but less specific |

| 2-Acetamido-4-nitrophenyl-alpha-D-glucopyranoside | Acetamido group instead of chloro | Offers different reactivity profiles in enzymatic assays |

Case Studies and Research Findings

- Enzyme Activity Assays : Research has demonstrated that CNP-α-D-glucopyranoside can effectively measure the activity of various glycosidases. For instance, studies involving alpha-D-glucosidase have shown that the compound's hydrolysis leads to a significant increase in absorbance, correlating with enzyme concentration and activity levels.

- Inhibition Studies : Inhibitory effects of various compounds on alpha-D-glucosidase have been assessed using CNP-α-D-glucopyranoside as a substrate. For example, specific flavonoids were tested for their ability to inhibit enzyme activity, revealing competitive inhibition mechanisms that could be quantitatively analyzed using this substrate.

- Metabolic Research : The compound has been utilized in studies focusing on carbohydrate metabolism, where its ability to produce colorimetric changes upon enzymatic action provides valuable data on metabolic pathways and enzyme regulation.

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCVBKZRKNFZOD-ZIQFBCGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.